molecular formula C7H6INO B14846147 6-Iodo-4-methylpyridine-2-carbaldehyde

6-Iodo-4-methylpyridine-2-carbaldehyde

Cat. No.: B14846147
M. Wt: 247.03 g/mol
InChI Key: NQDABGKPXYZGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-4-methylpyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-methylpyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 4-methylpyridine-2-carbaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-methylpyridine-2-carbaldehyde is reacted with an appropriate iodo-substituted reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and controlled introduction of the iodine atom. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a hydroxyl group using a base like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: 6-Iodo-4-methylpyridine-2-carboxylic acid.

    Reduction: 6-Iodo-4-methylpyridine-2-methanol.

    Substitution: 6-Hydroxy-4-methylpyridine-2-carbaldehyde.

Scientific Research Applications

6-Iodo-4-methylpyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 6-Iodo-4-methylpyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate specific enzymes, thereby affecting cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridine-2-carbaldehyde: Similar structure but lacks the iodine atom.

    4-Methylpyridine-2-carbaldehyde: Similar structure but lacks the iodine atom at the 6th position.

    6-Iodo-2-pyridinecarboxaldehyde: Similar structure but lacks the methyl group at the 4th position.

Uniqueness

6-Iodo-4-methylpyridine-2-carbaldehyde is unique due to the presence of both the iodine atom and the methyl group on the pyridine ring, which imparts distinct chemical reactivity and potential applications compared to its analogs. The iodine atom enhances its reactivity in substitution reactions, while the methyl group influences its electronic properties and steric effects.

Properties

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

IUPAC Name

6-iodo-4-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H6INO/c1-5-2-6(4-10)9-7(8)3-5/h2-4H,1H3

InChI Key

NQDABGKPXYZGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)I)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.